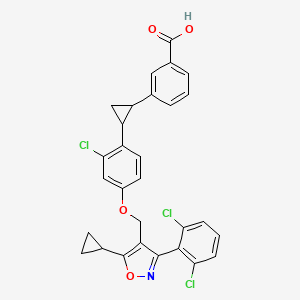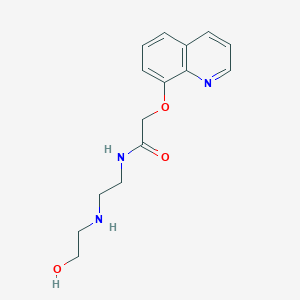![molecular formula C14H17NO2S2 B15062757 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid](/img/structure/B15062757.png)
2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,10-Dithiaspiro[45]decan-1-yl)isonicotinic acid is a unique chemical compound characterized by its spirocyclic structure, which includes sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid typically involves a series of reactions starting from readily available precursors. One common method involves the formation of the spirocyclic core through a Lewis acid-catalyzed Prins/pinacol cascade process. This method is known for its high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isonicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The sulfur atoms in the structure can also participate in redox reactions, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol: Another spirocyclic compound with a different functional group.
2,8-Diazaspiro[4.5]decan-1-one: A spirocyclic compound with nitrogen atoms in the ring
Uniqueness
What sets 2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid apart is its unique combination of a spirocyclic structure with sulfur atoms and an isonicotinic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17NO2S2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(6,10-dithiaspiro[4.5]decan-4-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO2S2/c16-13(17)10-4-6-15-12(9-10)11-3-1-5-14(11)18-7-2-8-19-14/h4,6,9,11H,1-3,5,7-8H2,(H,16,17) |
InChI Key |
UIQDINZCNOLIRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)SCCCS2)C3=NC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)
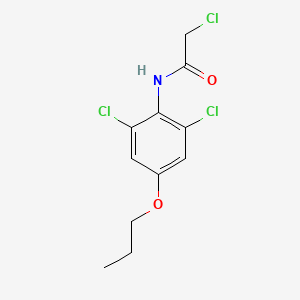
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)

![9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062696.png)
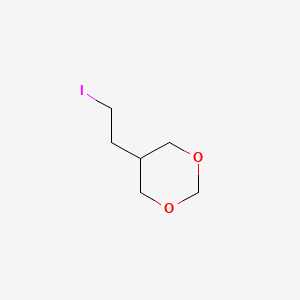
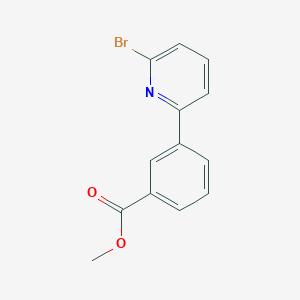
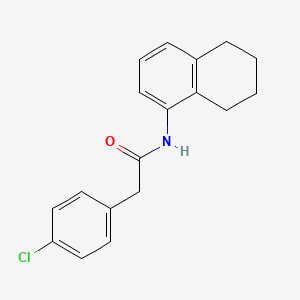
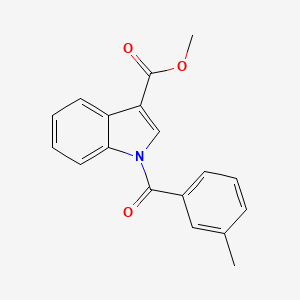
![(2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15062731.png)
